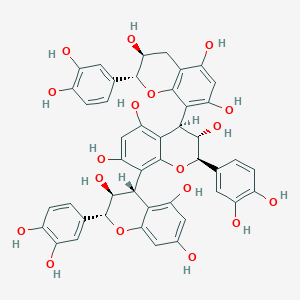

Procyanidin C2

Description

Properties

Molecular Formula |

C45H38O18 |

|---|---|

Molecular Weight |

866.8 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |

InChI Key |

MOJZMWJRUKIQGL-WNCKYJNFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Procyanidin C2: A Technical Guide to its Biosynthesis and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a B-type proanthocyanidin trimer, is a polyphenolic compound of significant interest in the fields of nutrition, pharmacology, and medicine. Composed of three (+)-catechin units linked by (4α→8) bonds, it is found in various plant sources, including grapes, apples, and cocoa.[1] Its potent antioxidant properties and potential health benefits have driven extensive research into its biosynthesis, metabolism, and biological activities. This technical guide provides an in-depth overview of the biosynthesis and metabolic pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the general phenylpropanoid pathway and branches into the flavonoid pathway. The key monomeric unit, (+)-catechin, is synthesized and subsequently polymerized to form the trimeric structure.

Phenylpropanoid and Flavonoid Pathways

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This molecule serves as a crucial entry point into the flavonoid pathway. Key enzymes in this initial phase include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

Within the flavonoid pathway, Chalcone Synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin, a central intermediate. Subsequent hydroxylation and reduction steps, catalyzed by enzymes such as Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Dihydroflavonol 4-Reductase (DFR), lead to the formation of leucoanthocyanidins.[1]

Synthesis of the (+)-Catechin Monomer

The direct precursor to (+)-catechin is leucocyanidin. The enzyme Leucoanthocyanidin Reductase (LAR) plays a pivotal role in the stereospecific reduction of leucocyanidin to (+)-catechin.[2][3][4] This NADPH-dependent reaction is a critical control point in determining the flux towards the building blocks of procyanidins.

-

Enzyme: Leucoanthocyanidin Reductase (LAR)

-

Substrate: Leucocyanidin

-

Product: (+)-Catechin

-

Cofactor: NADPH

Polymerization to this compound

The precise mechanism of polymerization of flavan-3-ols into proanthocyanidins is still an area of active research, with evidence supporting both enzymatic and non-enzymatic processes.[5][6][7][8]

Non-Enzymatic Synthesis: This proposed mechanism involves the acid-catalyzed cleavage of a flavan-3,4-diol (leucocyanidin) to form a carbocation or a quinone methide intermediate. This electrophilic intermediate can then react with a nucleophilic (+)-catechin molecule at the C8 position to form a dimer.[1][5][6] Subsequent additions of (+)-catechin units via the same mechanism would lead to the formation of the this compound trimer. This process is thought to occur under mildly acidic conditions within the plant cell vacuole.[5]

Enzymatic Polymerization: While a specific polymerase enzyme for procyanidin synthesis has not been definitively identified, some studies suggest the involvement of polyphenol oxidases (PPOs) or laccases in the oxidative condensation of flavan-3-ols.[8] These enzymes could generate the reactive intermediates necessary for polymerization.

Metabolic Pathway of this compound in Humans

Upon oral ingestion, the metabolic fate of this compound is largely determined by its polymeric nature.

Digestion and Absorption

Due to its size, this compound is poorly absorbed in the small intestine. It is generally accepted that proanthocyanidin oligomers and polymers with a degree of polymerization greater than three are not readily absorbed into the bloodstream.

Gut Microbiota Metabolism

The majority of ingested this compound transits to the colon, where it is extensively metabolized by the gut microbiota. Commensal bacteria possess the enzymatic machinery to break down the complex structure of procyanidins into smaller, more bioavailable phenolic compounds. The primary metabolic pathway involves the cleavage of the interflavan bonds and subsequent degradation of the flavan-3-ol units.

The major microbial metabolites of procyanidins include:

-

Phenylvalerolactones

-

Phenylpropionic acids

-

Phenylacetic acids

-

Benzoic acid derivatives

These smaller phenolic acids can be absorbed from the colon into the systemic circulation and may contribute to the overall health effects attributed to procyanidin consumption.

Quantitative Data

While specific enzyme kinetic data for the complete biosynthetic pathway of this compound is not available in a single comprehensive source, the following table summarizes the key enzymatic steps and the classes of compounds involved.

| Enzymatic Step | Enzyme | Substrate | Product | Notes |

| Flavonoid Biosynthesis | Chalcone Synthase (CHS) | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Key entry into the flavonoid pathway. |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | Naringenin | ||

| Flavanone 3-Hydroxylase (F3H) | Naringenin | Dihydrokaempferol | ||

| Flavonoid 3'-Hydroxylase (F3'H) | Dihydrokaempferol | Dihydroquercetin | ||

| Dihydroflavonol 4-Reductase (DFR) | Dihydroquercetin | Leucocyanidin | ||

| (+)-Catechin Synthesis | Leucoanthocyanidin Reductase (LAR) | Leucocyanidin | (+)-Catechin | NADPH-dependent reduction. |

| Polymerization | Proposed: Polyphenol Oxidase (PPO), Laccases, or Non-enzymatic | (+)-Catechin | Procyanidin B2 (dimer), this compound (trimer) | Mechanism is still under investigation. |

Experimental Protocols

Extraction and Purification of this compound from Grape Seeds

This protocol provides a general framework for the extraction and purification of procyanidins, including this compound, from grape seeds.[9][10][11][12]

1. Sample Preparation:

-

Obtain grape seeds and grind them into a fine powder.

-

Defat the powder by extraction with n-hexane to remove lipids.

-

Dry the defatted powder under vacuum.

2. Extraction:

-

Macerate the defatted grape seed powder in a solvent system of acetone:water (e.g., 70:30, v/v) or ethanol:water.[12] The addition of a small amount of acetic acid can improve extraction efficiency.

-

Perform the extraction at room temperature with constant stirring for a defined period (e.g., 24 hours).[10][12]

-

Alternatively, use ultrasound-assisted extraction to reduce extraction time and improve efficiency.[11]

-

Filter the mixture to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

3. Purification:

-

Perform liquid-liquid partitioning of the aqueous extract with ethyl acetate to separate procyanidins from more polar compounds.[10]

-

Further purify the ethyl acetate fraction using column chromatography. A common stationary phase is Sephadex LH-20, eluting with ethanol or methanol to separate procyanidins based on their degree of polymerization.

-

Alternatively, use silica gel column chromatography or preparative HPLC for higher resolution purification.

4. Analysis and Quantification:

-

Analyze the purified fractions by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[13][14][15][16]

-

Use a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile or methanol.

-

Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to a commercial standard.

-

Quantify the amount of this compound using a calibration curve generated from the standard.

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Caption: Metabolic fate of orally ingested this compound.

Caption: Experimental workflow for this compound extraction and analysis.

References

- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucoanthocyanidin reductase and anthocyanidin reductase gene expression and activity in flowers, young berries and skins of Vitis vinifera L. cv. Cabernet-Sauvignon during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The process of extracting grape seed proanthocyanidins from grape seed extract powder. [greenskybio.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity. | Semantic Scholar [semanticscholar.org]

- 16. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin C2: An In-Depth Technical Guide to its In Vitro Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric proanthocyanidin composed of three catechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, wine, barley, and pine bark. As part of the broader class of proanthocyanidins, this compound has garnered significant interest within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its free-radical scavenging capabilities, its influence on cellular antioxidant pathways, and the experimental methodologies used to elucidate these properties.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. While specific IC50 values for this compound in standard DPPH, ABTS, and ORAC assays are not extensively reported in the available literature, data from studies on closely related procyanidin trimers and fractions provide valuable insights into its potential activity.

A study on synthetic epicatechin-series procyanidin trimers provides comparative IC50 values in a lipid peroxidation assay, offering a strong indication of the antioxidant potential of these molecules.

| Compound | Structure | IC50 (µM) - Lipid Peroxidation Assay |

| (+)-Catechin | Monomer | 37 |

| (-)-Epicatechin | Monomer | 40 |

| Procyanidin B2 (epicatechin-(4β→8)-epicatechin) | Dimer | 29 |

| Procyanidin B5 | Dimer | 37 |

| Procyanidin (epicatechin-(4β→6)-epicatechin) | Dimer | 21 |

| Unnamed Dimer | Dimer | 39 |

| Procyanidin Trimer (Compound 14) | Trimer (epicatechin-(4β→8)-epicatechin-(4β→8)-catechin) | 17 |

| Procyanidin Trimer (Compound 15) | Trimer (epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin) | 15 |

| Procyanidin Trimer (Compound 20) | Trimer | 29 |

| Procyanidin Trimer (Compound 21) | Trimer | 28 |

Data sourced from a study on the inhibitory activity of synthetic procyanidins on lipid peroxidation.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize free radicals, such as reactive oxygen species (ROS), by donating hydrogen atoms or electrons, thereby terminating the damaging chain reactions of oxidation. This direct scavenging activity is fundamental to its protective effects against oxidative stress.

-

Modulation of Cellular Antioxidant Pathways: this compound can also enhance the endogenous antioxidant defenses of cells by activating key signaling pathways. The most well-documented of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway Activation by Procyanidins

Procyanidins, including trimers like this compound, have been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress.[1][2] The activation mechanism involves the inhibition of the ubiquitinated degradation of Nrf2.[1] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1]

Procyanidins can interfere with this process, leading to the stabilization and accumulation of Nrf2 in the cytoplasm.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1][2] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which bolster the cell's capacity to neutralize ROS and detoxify harmful substances.[1][2]

Experimental Protocols

The in vitro antioxidant activity of this compound can be assessed using a variety of standardized assays. Below are detailed methodologies for the most common experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of each this compound dilution.

-

Add the DPPH working solution to each well/cuvette.

-

For the blank, the solvent used for the sample is added instead of the sample solution.

-

The plate/cuvettes are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions to the diluted ABTS•+ solution.

-

The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the plot of percentage inhibition versus concentration.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare a series of Trolox dilutions to be used as the standard for creating a calibration curve.

-

Prepare a fresh solution of AAPH in buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescein solution to each well.

-

Add the this compound dilutions and Trolox standards to their respective wells.

-

The plate is incubated at 37°C for a period to allow for temperature equilibration.

-

The reaction is initiated by the addition of the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

The fluorescence is measured kinetically over time (e.g., every minute for 1-2 hours) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of this compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

-

Conclusion

This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging and the modulation of crucial cellular defense mechanisms like the Nrf2 signaling pathway. The available data on related procyanidin trimers suggest a potent antioxidant capacity that warrants further investigation to fully characterize its therapeutic and nutraceutical potential. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further explore and quantify the antioxidant efficacy of this compound.

References

- 1. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Preliminary Anti-inflammatory Properties of Procyanidin C2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Procyanidin C2 (PCC2), a trimeric proanthocyanidin composed of three epicatechin units, is a naturally occurring polyphenol found in various plants, including grapes, apples, and cocoa.[1] Procyanidins, as a class, are well-documented for their potent antioxidant and anti-inflammatory activities.[2][3] This technical guide provides an in-depth overview of the preliminary studies on the anti-inflammatory properties of procyanidins, with a specific focus on the mechanisms and effects attributable to C-type trimers like this compound. It details the molecular pathways involved, summarizes quantitative data from relevant studies, outlines key experimental protocols for investigation, and provides visual diagrams of the core signaling pathways and experimental workflows.

Core Anti-inflammatory Mechanisms

Procyanidins exert their anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.[4] The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][5]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene regulation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Procyanidins have been shown to inhibit NF-κB activation at multiple levels:

-

Inhibition of IKK activity: Procyanidins can impede the activity of the IKK complex, preventing the phosphorylation of IκBα.[1]

-

Suppression of IκBα Degradation: By blocking IκBα phosphorylation, procyanidins prevent its degradation, thus keeping NF-κB inactive in the cytoplasm.[7]

-

Inhibition of NF-κB Nuclear Translocation: Consequently, the movement of the active NF-κB dimer into the nucleus is suppressed.[2][4]

Modulation of MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation.[10] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as Activator Protein-1 (AP-1), which, along with NF-κB, drives the expression of inflammatory genes.[5]

Studies on various procyanidins, including trimers like Procyanidin C1, demonstrate the ability to suppress the phosphorylation and activation of p38, JNK, and ERK, thereby downregulating the inflammatory cascade.[1][11]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from studies on procyanidins, demonstrating their effects on key inflammatory markers. While data specifically for this compound is limited, the presented data for related procyanidins (e.g., A-type and B-type dimers and trimers) provides a strong indication of its potential efficacy.

Table 1: Effect of Procyanidins on Pro-inflammatory Cytokine Production

| Compound | Cell Line | Stimulant | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |

|---|---|---|---|---|---|---|---|

| Procyanidin A2 | RAW264.7 | LPS | 20 µM | Significant Decrease | Significant Decrease | N/A | [12] |

| Procyanidin A2 | RAW264.7 | LPS | 40 µM | Significant Decrease | Significant Decrease | N/A | [12] |

| Procyanidin A2 | RAW264.7 | LPS | 80 µM | Significant Decrease | Significant Decrease | N/A | [12] |

| Procyanidin C1 | Macrophages | LPS | Not Specified | Significant Inhibition | Significant Inhibition | N/A | [11] |

| Procyanidins | Pig PBMCs | LPS | 0.04% | Lower (p<0.05) | Lower (p<0.05) | Lower (p<0.05) |[13] |

Table 2: Effect of Procyanidins on Inflammatory Enzymes and Mediators

| Compound | Cell Line / Model | Stimulant | Concentration | Effect on iNOS / NO | Effect on COX-2 / PGE2 | Reference |

|---|---|---|---|---|---|---|

| Procyanidin C1 | Macrophages | LPS | Not Specified | Inhibited NO Production | Decreased COX-2 Levels | [11] |

| Procyanidin A2 | RAW264.7 | LPS | 20-80 µM | Inhibited Nitrite Level | Decreased PGE2 Release | [12] |

| Procyanidins | Macrophages | Not Specified | Not Specified | Suppression of iNOS Expression | Inhibition of PGE2 Production | [2] |

| Procyanidin B2 | Endothelial Cells | LPS | Not Specified | N/A | N/A |[5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages are a standard model for in vitro inflammation studies.[12]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA/PCR). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding a stimulant, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), for a specified duration (e.g., 18-24 hours for cytokine protein analysis, 2-6 hours for mRNA analysis).[12]

Cell Viability Assay (MTT Assay)

-

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells.

-

Procedure:

-

After treatment with this compound for 24 hours, the culture medium is replaced with a fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (PGE2) in the cell culture supernatant.[12]

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Use commercially available ELISA kits for the specific cytokine or mediator being measured.

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Calculate the concentration based on the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines.[12]

-

Procedure:

-

RNA Extraction: After a shorter incubation with LPS (e.g., 2-6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform PCR using the synthesized cDNA, gene-specific primers (for TNF-α, IL-6, etc., and a housekeeping gene like GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Quantify the relative gene expression using the 2^-ΔΔCt method.

-

Western Blot Analysis

-

Principle: To detect and quantify the levels of specific proteins involved in signaling pathways (e.g., p-p65, p-IκBα, total p65, IκBα, p-p38, p-ERK).[7]

-

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Visualization of Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow, adhering to the specified design constraints.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion and Future Directions

Preliminary evidence strongly suggests that procyanidins, including trimers like this compound, are potent anti-inflammatory agents. Their ability to modulate critical inflammatory signaling pathways, such as NF-κB and MAPK, results in the decreased production of a wide array of pro-inflammatory mediators.[1][4] This multifaceted mechanism of action makes this compound a promising candidate for further investigation in the context of chronic inflammatory diseases.

Future research should focus on:

-

Isolating this compound: Conducting studies with highly purified this compound to confirm that the observed effects are directly attributable to this specific molecule.

-

In Vivo Studies: Translating these in vitro findings into animal models of inflammatory diseases (e.g., colitis, arthritis) to evaluate efficacy, bioavailability, and safety.[7][14]

-

Structure-Activity Relationship: Comparing the activity of this compound with other procyanidin oligomers to understand how the degree of polymerization and interflavan linkage affects anti-inflammatory potency.

-

Clinical Trials: Ultimately, well-designed human clinical trials will be necessary to establish the therapeutic potential of this compound for human health.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. researchgate.net [researchgate.net]

- 8. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 10. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The procyanidin trimer C1 inhibits LPS-induced MAPK and NF-κB signaling through TLR4 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Dietary Supplementation of Procyanidin on Growth Performance and Immune Response in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Grape-seed procyanidins prevent low-grade inflammation by modulating cytokine expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin C2: An Exploratory Whitepaper on its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric flavan-3-ol polyphenol found in various fruits and vegetables, is a member of the proanthocyanidin class of compounds. Proanthocyanidins, as a group, have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, and antiproliferative properties.[1] Preclinical studies on various procyanidins have demonstrated their ability to inhibit the growth of a wide range of cancer cells both in vitro and in vivo.[1] This technical guide provides a comprehensive overview of the current state of research into the anticancer potential of procyanidins, with a specific focus on the available data for related compounds to infer the potential of this compound. It covers the molecular mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and the key signaling pathways involved in their anticancer effects. While research specifically on this compound is limited, this paper extrapolates from data on closely related procyanidins to build a case for its investigation as a novel therapeutic agent.

Introduction to this compound

This compound is a natural polyphenol belonging to the proanthocyanidin family, which are oligomers and polymers of flavan-3-ol units. Specifically, this compound is a trimer composed of three catechin and/or epicatechin units. These compounds are abundant in dietary sources such as apples, grapes, cocoa, and berries.[2] The broader class of procyanidins has been extensively studied for various health benefits, including their potential as cancer chemopreventive agents.[1] Their anticancer effects are attributed to their ability to modulate multiple cellular processes, including cell proliferation, apoptosis, angiogenesis, and metastasis.[3]

In Vitro Anticancer Activities of Procyanidins

While specific in vitro studies on this compound are not widely available, research on other procyanidins, such as B1, B2, and C1, provides valuable insights into the potential bioactivity of C2. These studies have demonstrated a range of antiproliferative and pro-apoptotic effects across various cancer cell lines.

Quantitative Data on Procyanidin Activity

The following table summarizes the inhibitory concentration (IC50) values of various procyanidins in different cancer cell lines. It is important to note the absence of specific data for this compound, highlighting a significant gap in the current research landscape.

| Procyanidin Type | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (h) | Reference |

| Procyanidin B1 | HCT-116 | Colon Cancer | Not explicitly stated, but showed effective reduction in cell viability | Not specified | [4] |

| Procyanidin B2 | BGC-823 | Gastric Cancer | Approx. 50-100 | 48 | [5] |

| SGC-7901 | Gastric Cancer | Approx. 50-100 | 48 | [5] | |

| Procyanidin C1 | Colon Cancer Cells | Colon Cancer | Not specified, but inhibited proliferation | Not specified | [6][7] |

| Pentameric Procyanidin | MDA-MB-231 | Breast Cancer | Selectively inhibits growth | Not specified | [8] |

| MDA-MB-436 | Breast Cancer | Selectively inhibits growth | Not specified | [8] | |

| MCF-7 | Breast Cancer | Selectively inhibits growth | Not specified | [8] |

In Vivo Anticancer Activities of Procyanidins

In vivo studies using animal models are crucial for validating the therapeutic potential of anticancer compounds. While specific in vivo data for this compound is lacking, studies on other procyanidins have shown promising results in tumor growth inhibition.

Quantitative Data on In Vivo Efficacy

The following table summarizes the results of in vivo studies on the anticancer effects of procyanidins.

| Procyanidin Type | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |

| Procyanidin B1 | Xenograft mouse model (HCT-116 cells) | Colon Cancer | Not specified | Significantly suppressed tumor growth | [4] |

| Procyanidin C1 | Xenograft mouse model | Colon Cancer | Not specified | Inhibited tumor growth and metastasis | [6][7] |

Molecular Mechanisms of Action

Procyanidins exert their anticancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cancer progression.

Induction of Apoptosis

Procyanidins have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by:

-

Modulating Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.[1][4]

-

Activating Caspases: Triggering the caspase cascade, particularly initiator caspases (caspase-9) and executioner caspases (caspase-3).[1][5]

Cell Cycle Arrest

Procyanidins can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M phase.[1][9] This is typically mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs).[1]

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Procyanidins can inhibit metastasis by:

-

Downregulating Matrix Metalloproteinases (MMPs): Reducing the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cell invasion.[1]

Key Signaling Pathways

Several critical signaling pathways are modulated by procyanidins in cancer cells.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Procyanidins, including B2, have been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[3][5][10]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Some procyanidins have been found to suppress this pathway.[3][10]

-

NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer. Procyanidins can inhibit NF-κB activity, thereby reducing the expression of its target genes involved in cell proliferation and survival.[1]

-

JAK2/STAT3 Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Procyanidins have been shown to inhibit the JAK2/STAT3 signaling pathway in non-small cell lung cancer cells.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.

Caption: Proposed mechanism of this compound-induced apoptosis via mitochondrial pathway.

Experimental Workflow Diagram

Caption: General workflow for determining cell viability using the MTT assay.

Key Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. The following are representative protocols for key assays used to evaluate the anticancer potential of compounds like this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11][12]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer, incubate on ice, and then centrifuge to collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Xenograft Mouse Model for In Vivo Efficacy

This model is used to evaluate the antitumor effect of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)[15][16]

-

Cancer cell line

-

Matrigel (optional)

-

This compound (or test compound) formulated for administration (e.g., oral gavage, intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or medium, sometimes mixed with Matrigel, into the flank of each mouse.[15][17]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[17]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound or vehicle control according to the planned dosing schedule and route.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).[17]

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The available preclinical data on procyanidins strongly suggest that they are a promising class of natural compounds for cancer prevention and therapy. Their ability to modulate multiple key signaling pathways involved in carcinogenesis provides a strong rationale for their further investigation. However, the current research landscape has a significant gap concerning the specific anticancer activities of this compound.

Future research should focus on:

-

Isolation and Purification of this compound: Obtaining highly purified this compound is essential for conducting definitive preclinical studies.

-

In Vitro Screening: Evaluating the cytotoxic and antiproliferative effects of pure this compound against a panel of cancer cell lines to determine its IC50 values.

-

Mechanism of Action Studies: Investigating the specific molecular mechanisms by which this compound exerts its anticancer effects, including its impact on apoptosis, cell cycle, and key signaling pathways.

-

In Vivo Efficacy Studies: Conducting well-designed animal studies using xenograft models to assess the antitumor efficacy, pharmacokinetics, and safety of this compound.

A thorough investigation into the anticancer potential of this compound is warranted and could lead to the development of a novel, naturally derived agent for cancer therapy.

References

- 1. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]

- 3. Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural product procyanidin B1 as an antitumor drug for effective therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procyanidin C1 inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procyanidin C1 inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentameric procyanidin from Theobroma cacao selectively inhibits growth of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Procyanidins mediates antineoplastic effects against non-small cell lung cancer via the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

Procyanidin C2: A Technical Guide on its Core Mechanisms in Immune Response Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of polyphenolic compounds found in numerous plant sources, are gaining significant attention for their potent bioactive properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2][3] This technical guide focuses specifically on Procyanidin C2, a trimer of catechin/epicatechin units, and its intricate role in modulating the immune system. We delve into the core molecular mechanisms through which this compound orchestrates its anti-inflammatory and immunomodulatory activities, primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] Furthermore, this document explores its influence on macrophage polarization and T cell responses.[5][6][7] Compiled quantitative data, detailed experimental protocols, and visualized signaling pathways provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in immune-related diseases.

Introduction

Procyanidins are a subclass of flavonoids, specifically condensed tannins, formed from catechin and epicatechin flavan-3-ol units.[1] They are abundant in foods and botanicals such as grapes, apples, cocoa, and pine bark.[1] Their degree of polymerization is a key determinant of their biological activity.[8] this compound (PC2) is a specific trimeric form that has demonstrated significant bioactivity. The immune system, a complex network of cells and signaling molecules, is crucial for host defense. However, its dysregulation can lead to chronic inflammation and autoimmune disorders. Procyanidins have emerged as potent modulators of this system, capable of attenuating excessive inflammatory responses.[4][9] Their mechanisms of action involve targeting key inflammatory signaling cascades, reducing the production of pro-inflammatory mediators, and influencing the behavior of key immune cells like macrophages and T cells.[1][6][7] This guide provides an in-depth examination of the molecular targets and pathways affected by this compound, offering a foundation for its exploration in drug development.

Core Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects through a multi-pronged approach at the molecular level. This includes the direct scavenging of reactive oxygen species (ROS) and the modulation of critical intracellular signaling pathways that govern inflammatory responses.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most well-documented mechanisms by which procyanidins modulate immune responses are the inhibition of the NF-κB and MAPK signaling pathways.[1][3][4] These pathways are central to the production of a vast array of pro-inflammatory cytokines, chemokines, and enzymes.[3][10]

2.1.1. The NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammation.[10][11] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[3] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation.[10] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[1][3]

Procyanidins, including C1 (a trimer similar to C2), have been shown to inhibit this pathway at several key steps.[1][12] They can impede IKKβ activity, which in turn prevents the phosphorylation and subsequent degradation of IκB.[1] This action effectively traps NF-κB in the cytoplasm, preventing it from activating inflammatory gene expression.[4][8] Studies on grape seed procyanidin extract demonstrated a significant reduction in NF-κB (p65) translocation to the nucleus in activated macrophages.[8]

2.1.2. The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling nexus for inflammatory responses.[11][13][14] These kinases are activated by various cellular stressors and inflammatory stimuli, leading to the activation of transcription factors like AP-1, which also drives the expression of inflammatory mediators.[3][11]

Procyanidins have been shown to suppress the phosphorylation of p38, JNK, and ERK.[1][3] By inhibiting the activation of these kinases, procyanidins can effectively block downstream inflammatory signaling.[12] For instance, Procyanidin C1 was found to inhibit the p38 and JNK pathways in LPS-stimulated macrophages.[12] This inhibition contributes to the reduced expression of pro-inflammatory cytokines and enzymes like COX-2.[1]

Modulation of Macrophage Polarization

Macrophages are critical players in the innate immune system and can adopt different functional phenotypes, broadly classified as M1 (classical activation) and M2 (alternative activation).[5] M1 macrophages are pro-inflammatory, while M2 macrophages are involved in resolving inflammation and tissue repair.[5][15] A key strategy in treating inflammatory diseases is to promote a shift from the M1 to the M2 phenotype.

Procyanidin B2 (PCB2), a dimer, has been shown to induce M2 polarization in mouse macrophages by activating the peroxisome proliferator-activated receptor γ (PPARγ).[5][15][16] Activation of PPARγ by PCB2 leads to increased expression of M2 markers such as Arginase 1 (Arg1), Ym1, and Fizz1.[5][15] This effect is dependent on PPARγ, as its inhibition blocks the PCB2-induced M2 phenotype.[5] Given the structural similarities and shared mechanisms among procyanidins, it is highly plausible that this compound employs a similar PPARγ-dependent mechanism to promote an anti-inflammatory M2 macrophage state.

Regulation of T Cell Responses

T lymphocytes are central to the adaptive immune response, and their excessive activation is a hallmark of many autoimmune diseases.[17] Procyanidins have been shown to exert immunosuppressive effects on T cells.[7][18] Studies on Procyanidin B2 3,3″-di-O-gallate (PCB2DG) demonstrate that it can suppress the production of TNF-α in activated CD4+ T cells.[7] This effect is linked to the inhibition of glycolysis, an essential metabolic process for T cell activation and function.[7][17] By interfering with the mTOR-HIF-1 pathway, PCB2DG reduces the glycolytic activity in T cells, thereby dampening their inflammatory functions.[7] Oligomeric procyanidins have also been found to suppress T cell proliferation without affecting IL-2 secretion, suggesting a targeted interference with metabolic reprogramming rather than general toxicity.[18]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative findings from various studies on procyanidins, providing insight into their potency and efficacy. While data for this compound is limited, results from other procyanidins (dimers, trimers, and extracts) are presented to illustrate the general effects of this class of compounds.

Table 1: Effect of Procyanidins on Pro-inflammatory Cytokine and Mediator Production

| Procyanidin Type | Cell/Model System | Stimulus | Target | Concentration | % Inhibition / Effect | Reference |

| Procyanidin A2 (PCA2) | RAW264.7 Macrophages | LPS | IL-6 Release | 20, 40, 80 µM | Dose-dependent decrease | [19] |

| Procyanidin A2 (PCA2) | RAW264.7 Macrophages | LPS | TNF-α Release | 20, 40, 80 µM | Dose-dependent decrease | [19] |

| Procyanidin A2 (PCA2) | RAW264.7 Macrophages | LPS | PGE2 Release | 20, 40, 80 µM | Dose-dependent decrease | [19] |

| Procyanidin C1 | RAW264.7 Macrophages | LPS | IL-6 Release | Not specified | Significant decrease | [12] |

| Procyanidin C1 | RAW264.7 Macrophages | LPS | TNF-α Release | Not specified | Significant decrease | [12] |

| Procyanidin C1 | RAW264.7 Macrophages | LPS | NO Production | Not specified | Significant decrease | [12] |

| Procyanidin Extract | Pig PBMCs | LPS | IL-1β | Not specified | Lower (p<0.05) | [20] |

| Procyanidin Extract | Pig PBMCs | LPS | IL-6 | Not specified | Lower (p<0.05) | [20] |

| Procyanidin Extract | Pig PBMCs | LPS | TNF-α | Not specified | Lower (p<0.05) | [20] |

| Grape Seed PE | RAW 264.7 Macrophages | LPS+IFN-γ | NO Production | IC50 = 50 µg/mL | Dose-dependent inhibition | [8] |

LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cells; PE: Procyanidin Extract; NO: Nitric Oxide; PGE2: Prostaglandin E2; IC50: Half maximal inhibitory concentration.

Table 2: Effect of Procyanidins on Signaling Pathway Components

| Procyanidin Type | Cell/Model System | Stimulus | Target Pathway | Effect | Reference |

| Dimeric Procyanidin B2 | Jurkat T cells | PMA | IKKβ Phosphorylation | 47% inhibition at 17.2 µM | [21] |

| Grape Seed PE | RAW 264.7 Macrophages | LPS+IFN-γ | NF-κB (p65) Translocation | ~40% inhibition at 65 µg/mL | [8] |

| Procyanidin C1 | RAW264.7 Macrophages | LPS | p38 & JNK Phosphorylation | Inhibition | [12] |

| Procyanidin | Mouse Colon (DSS model) | DSS | p65 Phosphorylation | Significant inhibition | [22] |

PMA: Phorbol 12-myristate 13-acetate; DSS: Dextran sulfate sodium.

Experimental Protocols

This section details common methodologies used to investigate the immunomodulatory effects of this compound and related compounds.

In Vitro Macrophage Anti-inflammatory Assay

This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells differentiated with PMA) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[19][22]

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for a specified time (e.g., 1-2 hours).[19]

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically LPS (e.g., 100 ng/mL), for a duration suitable for the endpoint being measured (e.g., 18-24 hours for cytokine release).[19][22]

-

Quantification of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6): Supernatants are collected, and cytokine concentrations are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19]

-

Nitric Oxide (NO): NO production is assessed by measuring nitrite accumulation in the supernatant using the Griess reagent.[8]

-

Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using specific ELISA kits.[19]

-

-

Analysis of Signaling Pathways:

-

Western Blot: To analyze the phosphorylation status of proteins like p65 (NF-κB), IκB, p38, JNK, and ERK, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[22]

-

Quantitative RT-PCR: To measure the mRNA expression of inflammatory genes (e.g., TNF-α, IL-6, COX-2), total RNA is extracted, reverse-transcribed to cDNA, and analyzed by qRT-PCR using gene-specific primers.[19]

-

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This animal model is commonly used to study inflammatory bowel disease (IBD) and to evaluate the efficacy of anti-inflammatory compounds in vivo.[22][23]

-

Animals: 6- to 8-week-old mice (e.g., C57BL/6) are used.[23]

-

Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 3-5%) in the drinking water for a period of 5-7 days.[22]

-

Treatment: Mice are orally administered this compound or a vehicle control daily, starting either before or concurrently with DSS administration.[22]

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis:

-

At the end of the experiment, mice are euthanized, and the colons are excised. Colon length is measured as an indicator of inflammation (shorter length indicates more severe inflammation).

-

Histology: Colon tissue sections are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Immunohistochemistry: Colon sections are stained with antibodies against inflammatory markers such as phosphorylated p65 to assess NF-κB activation in the tissue.[22]

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

-

Conclusion and Future Directions

This compound and related procyanidins demonstrate significant immunomodulatory and anti-inflammatory potential. The core mechanisms involve the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators.[1] Additionally, their ability to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and to regulate T cell responses highlights their multifaceted role in controlling immune homeostasis.[5][7]

The compiled data and established protocols provide a strong foundation for further investigation. Future research should focus on:

-

Bioavailability and Metabolism: Understanding how this compound is absorbed and metabolized is crucial for translating in vitro findings to in vivo efficacy.[1]

-

Specificity and Structure-Activity Relationship: Elucidating the precise structure-activity relationships, particularly the role of the trimeric structure of C2 compared to other procyanidins, will aid in optimizing therapeutic potential.[8]

-

Clinical Trials: Well-designed human clinical trials are necessary to confirm the safety and efficacy of this compound for treating chronic inflammatory and autoimmune diseases.[9]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procyanidin B2 Activates PPARγ to Induce M2 Polarization in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Procyanidin B2 gallate regulates TNF-α production from T cells through inhibiting glycolytic activity via mTOR-HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The procyanidin trimer C1 inhibits LPS-induced MAPK and NF-κB signaling through TLR4 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Procyanidin B2 Activates PPARγ to Induce M2 Polarization in Mouse Macrophages [frontiersin.org]

- 16. Procyanidin B2 Activates PPARγ to Induce M2 Polarization in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral administration of procyanidin B2 3,3"-di-O-gallate ameliorates experimental autoimmune encephalomyelitis through immunosuppressive effects on CD4+ T cells by regulating glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oligomeric Procyanidins Interfere with Glycolysis of Activated T Cells. A Novel Mechanism for Inhibition of T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Dietary Supplementation of Procyanidin on Growth Performance and Immune Response in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 22. Frontiers | The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice [frontiersin.org]

- 23. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin C2: A Technical Guide to Its Basic Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric B-type proanthocyanidin, is a polyphenolic compound found in various plant-based foods, including grapes, apples, and cocoa. As with many polyphenols, the potential health benefits of this compound are a subject of considerable interest. However, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and bioavailability. This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Core Pharmacokinetics of this compound

The oral bioavailability of procyanidins is generally low and decreases as the degree of polymerization increases. This compound, as a trimer, exhibits very limited absorption in its intact form.

Absorption

Following oral ingestion, procyanidin trimers like C2 are poorly absorbed from the small intestine. Studies in rats have shown that while procyanidin trimers can be detected in plasma, their concentrations are typically very low.[1] The peak plasma concentration (Tmax) for procyanidin trimers has been observed at approximately 1 to 2 hours after oral administration of procyanidin-rich extracts.[2][3] However, in some studies where rats were fed a diet containing purified this compound, the parent compound was not detected in urine, indicating minimal systemic absorption.[4] There is also evidence to suggest that this compound may accumulate in the duodenum.[5]

Distribution

Due to its low absorption, the distribution of intact this compound to various tissues is limited. The majority of ingested this compound that is not absorbed passes through to the colon.

Metabolism

The primary sites of procyanidin metabolism are the small intestine and the liver, with significant biotransformation also occurring by the colonic microbiota.

-

Phase II Metabolism: Absorbed procyanidins can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation. However, due to the low absorption of trimers, the extent of this metabolism for intact this compound is minimal.

-

Microbial Metabolism: The unabsorbed this compound that reaches the colon is extensively metabolized by the gut microbiota. This process involves the breakdown of the trimeric structure into smaller phenolic acids and other low-molecular-weight compounds.[4] These microbial metabolites are more readily absorbed and are believed to contribute significantly to the systemic effects of procyanidin consumption.[4]

Excretion

Unabsorbed this compound and its large microbial metabolites are primarily excreted in the feces. The smaller, absorbed microbial metabolites are excreted in the urine.[4]

Quantitative Pharmacokinetic Data

Obtaining precise quantitative pharmacokinetic parameters for this compound has been challenging due to its low plasma concentrations, which are often below the limit of quantification of analytical methods.

Table 1: Pharmacokinetic Parameters of Procyanidin Trimers (including C2) in Rats after Oral Administration

| Parameter | Value | Species | Dosage Form | Analytical Method | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 - 2 hours | Rat | Grape Seed Extract | HPLC-MS/MS | [2][3] |

| Cmax (Peak Plasma Concentration) | Not Quantified | Rat | Purified this compound | Not Specified | [4] |

| AUC (Area Under the Curve) | Not Quantified | Rat | Purified this compound | Not Specified | [4] |

| Oral Bioavailability | Very Low (Not Quantified) | General Observation | Various | Various | [1][4] |

Experimental Protocols

The following sections detail typical methodologies employed in the pharmacokinetic analysis of this compound.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study of this compound in a rat model is outlined below.

Figure 1: Experimental workflow for an in vivo pharmacokinetic study of this compound in rats.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically fasted overnight before dosing to ensure gastric emptying.

-

Dosing: this compound is administered orally via gavage. The compound is usually dissolved or suspended in a suitable vehicle (e.g., water, carboxymethyl cellulose solution).

-

Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or another appropriate site.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

Quantitative Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of procyanidins in biological matrices.

Table 2: Typical UPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Description |

| Sample Preparation | Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analyte from the plasma matrix. |

| Chromatographic Column | A reversed-phase C18 column is typically employed. |

| Mobile Phase | A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of acid (e.g., formic acid), is used to achieve separation. |

| Ionization Mode | Electrospray ionization (ESI) in negative mode is generally preferred for procyanidins. |

| Mass Spectrometry | A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective detection and quantification. |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. |

| Validation | The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[6][7] |

Signaling Pathway Modulation

Procyanidins have been shown to modulate various cellular signaling pathways, which may underlie their biological activities. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-regulated Kinase (ERK) cascade.

Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Procyanidins, including dimers like Procyanidin B2, have been demonstrated to inhibit the activation of MEK and the downstream phosphorylation of ERK.[8][9] This inhibition can lead to the modulation of transcription factors such as AP-1 and NF-κB, thereby influencing cellular processes like proliferation and inflammation. Procyanidins can also exert an indirect effect on this pathway by scavenging reactive oxygen species (ROS), which are known to activate upstream components of the MAPK cascade. While direct evidence for this compound's effect on this pathway is still emerging, it is plausible that it shares similar modulatory activities with other procyanidin oligomers.

Conclusion

This compound exhibits complex pharmacokinetic properties characterized by very low oral bioavailability. The majority of ingested this compound is not absorbed systemically in its intact form but is instead extensively metabolized by the colonic microbiota. The resulting microbial metabolites are more readily absorbed and are likely key contributors to the biological effects associated with this compound consumption. Further research is warranted to precisely quantify the pharmacokinetic parameters of intact this compound and to fully elucidate the bioactivity of its various metabolites. Understanding these fundamental pharmacokinetic principles is crucial for the rational design of future studies and the potential development of this compound as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. cambridge.org [cambridge.org]

- 3. research.monash.edu [research.monash.edu]

- 4. Metabolism of dietary procyanidins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Action of Procyanidin C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three catechin units, is a naturally occurring flavonoid with a growing body of evidence supporting its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. It delves into the core signaling pathways modulated by this compound, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardiovascular protective effects. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a B-type proanthocyanidin trimer found in various plant sources such as grapes, apples, and cocoa.[1] Its chemical structure, consisting of three (+)-catechin units linked by 4α→8 bonds, endows it with potent bioactive properties.[2] Extensive research has highlighted the potential of this compound and other procyanidins in the prevention and treatment of a wide range of chronic diseases.[3][4] This guide focuses on the intricate molecular mechanisms through which this compound exerts its effects, providing a foundational resource for further research and therapeutic development.

Core Mechanisms of Action and Signaling Pathways

This compound modulates several key signaling pathways implicated in cellular homeostasis and disease pathogenesis. Its multifaceted mechanism of action stems from its ability to interact with a variety of molecular targets, leading to a cascade of downstream effects.

Antioxidant Effects and Nrf2/ARE Pathway Activation